molecular formula C17H27O3P B6315746 [[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol CAS No. 1508260-88-5

[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol

Cat. No.: B6315746
CAS No.: 1508260-88-5
M. Wt: 310.4 g/mol
InChI Key: JCNMOFIXWKIJHM-LQMRFDPKSA-N
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Description

The compound [[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol is a complex organic molecule with potential applications in various fields of science and industry. This compound features a cyclohexyl group, a phenylphosphoryl group, and a methanol moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol typically involves multiple steps, including the formation of the cyclohexyl and phenylphosphoryl groups, followed by their coupling. Common synthetic routes may involve:

    Formation of the Cyclohexyl Group: This can be achieved through the hydrogenation of aromatic compounds or the cyclization of linear hydrocarbons under specific conditions.

    Formation of the Phenylphosphoryl Group: This step often involves the phosphorylation of phenol derivatives using reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).

    Coupling Reaction: The final step involves the coupling of the cyclohexyl and phenylphosphoryl groups, which can be facilitated by catalysts such as palladium or nickel complexes under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as halides, hydroxides, or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol: has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which [[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical reactions.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol: can be compared with similar compounds such as:

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    3-Methoxyphenylboronic acid: Utilized in organic synthesis and as a building block for more complex molecules.

    Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methoxy groups.

This compound .

Properties

IUPAC Name

[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27O3P/c1-13(2)16-10-9-14(3)11-17(16)20-21(19,12-18)15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3/t14-,16?,17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNMOFIXWKIJHM-LQMRFDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CO)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC([C@@H](C1)O[P@](=O)(CO)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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